Pentakis(dimethylamino)tantalum(PDMAT)

thermal stability alkylamide precursors TaN ALD

Pentakis(dimethylamino)tantalum (PDMAT), Ta[N(CH₃)₂]₅, is a homoleptic tantalum(V) amido complex that serves as a halide-free, volatile solid precursor for the deposition of tantalum nitride (TaN) and tantalum pentoxide (Ta₂O₅) thin films via atomic layer deposition (ALD) and chemical vapor deposition (CVD). It is a pale yellow crystalline solid at room temperature with a molecular weight of 401.35 g·mol⁻¹, a sublimation boiling point of 90 °C at 0.8 mmHg, and a vapor pressure described by the equation Log₁₀P(mmHg) = 11.30 – 4125/T(K).

Molecular Formula C10H30N5Ta
Molecular Weight 401.33 g/mol
Cat. No. B13402216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentakis(dimethylamino)tantalum(PDMAT)
Molecular FormulaC10H30N5Ta
Molecular Weight401.33 g/mol
Structural Identifiers
SMILESC[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ta+5]
InChIInChI=1S/5C2H6N.Ta/c5*1-3-2;/h5*1-2H3;/q5*-1;+5
InChIKeyVSLPMIMVDUOYFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentakis(dimethylamino)tantalum (PDMAT) for ALD/CVD TaN and Ta₂O₅: Procurement-Relevant Baseline Data


Pentakis(dimethylamino)tantalum (PDMAT), Ta[N(CH₃)₂]₅, is a homoleptic tantalum(V) amido complex that serves as a halide-free, volatile solid precursor for the deposition of tantalum nitride (TaN) and tantalum pentoxide (Ta₂O₅) thin films via atomic layer deposition (ALD) and chemical vapor deposition (CVD) [1]. It is a pale yellow crystalline solid at room temperature with a molecular weight of 401.35 g·mol⁻¹, a sublimation boiling point of 90 °C at 0.8 mmHg, and a vapor pressure described by the equation Log₁₀P(mmHg) = 11.30 – 4125/T(K) [1]. PDMAT is the reference alkylamide precursor for tantalum in semiconductor manufacturing, particularly for Cu diffusion barrier layers in back-end-of-line (BEOL) interconnects and for high-k dielectric films .

Why PDMAT Cannot Be Simply Replaced by TBTDET, TBTEMT, or Other Ta Amidinates in ALD/CVD Processes


Alkylamide and imido‑amido tantalum precursors exhibit fundamentally different thermal stability, vapor pressure, and surface chemistry profiles that directly dictate ALD process windows, film stoichiometry, and nucleation behavior [1]. PDMAT is a solid that sublimes and undergoes thermal dissociation of its dimethylamido ligands at relatively low temperatures (~343 K), generating a complex mixture of reactive vapor species that strongly influences film carbon and oxygen content [2]. In contrast, the liquid precursor TBTDET relies on a stabilizing tert‑butylimido ligand that shifts thermal stability upward but limits usable deposition temperature due to amido‑ligand decomposition, while TBTEMT offers higher vapor pressure at the cost of reduced thermal stability [1]. These differences are not interchangeable: substituting one precursor for another without re‑optimizing the entire deposition process predictably results in altered growth rate, film resistivity, impurity incorporation, and barrier failure. The quantitative evidence below demonstrates precisely where PDMAT occupies a distinct position in the precursor trade‑off space.

PDMAT Evidence Guide: Quantified Differentiation vs. TBTDET, TBTEMT, TaCl₅, and Next-Generation Ta Amido Complexes


Thermal Stability Hierarchy Across TaN ALD Alkylamide and Imido-Amido Precursors

A systematic ¹H NMR thermolysis study of purified TaN ALD precursors established a clear thermal stability ranking: TBTDET > PDMAT > TBTEMT [1]. The tert‑butylimido ligand in TBTDET confers greater resistance to thermal decomposition than the all‑dimethylamido ligand set of PDMAT, while the ethylmethylamido ligands of TBTEMT are the least stable. This ranking is qualitative but process‑critical: it correlates inversely with the availability of reactive surface species during ALD, where lower stability (PDMAT relative to TBTDET) translates to higher effective sticking coefficient and different nucleation behavior on non‑polar surfaces.

thermal stability alkylamide precursors TaN ALD

Vapor Pressure and Delivery: PDMAT Solid Sublimation vs. TBTDET Liquid Evaporation

PDMAT is a solid at standard delivery temperatures (m.p. 150–180 °C with decomposition) and must be delivered via sublimation, with a vapor pressure described by Log₁₀P(mmHg) = 11.30 – 4125/T(K) [1]. At a typical bubbler temperature of 60 °C (333 K), this yields approximately 0.17 mmHg [1]. In contrast, TBTDET is a liquid with a boiling point of 95 °C at 0.5 mmHg and 90 °C at 0.1 mmHg , enabling direct liquid delivery without the complications inherent to solid precursor sublimation. Knudsen cell mass spectrometry independently confirmed PDMAT volatility over the temperature range −15 to 60 °C, with saturated vapor pressure measurements validated against mercury standards [2].

vapor pressure precursor delivery sublimation

TaN ALD Growth Rate and Stoichiometry: PDMAT with NH₃ vs. Monomethylhydrazine Co-reactants

Using PDMAT as the tantalum source, self‑limiting ALD growth was demonstrated with both ammonia (NH₃) and monomethylhydrazine (MMH) as nitrogen co‑reactants, yielding growth rates of 0.6 Å/cycle and 0.4 Å/cycle, respectively, at 300 °C [1]. Critically, the co‑reactant choice determines film phase and resistivity: NH₃ produces mononitride TaN with resistivity as low as 70 μΩ·cm, whereas MMH yields nitrogen‑rich Ta₃N₅ with high resistivity unsuitable for barrier applications [1]. This represents a route to stoichiometric TaN (N/Ta ≈ 1) without the use of plasma enhancement, which is not consistently achievable with TBTDET under thermal-only conditions due to its higher ligand stability that retards nitrogen incorporation.

TaN ALD growth per cycle film stoichiometry

Ta₂O₅ ALD Growth Rate: PDMAT vs. TBTDET and TBDETCp Precursors

The peak ALD growth rate of Ta₂O₅ from PDMAT and H₂O is 0.68 Å/cycle at 200 °C, producing oxygen‑rich amorphous films (O/Ta = 3.3) with a breakdown strength of 3.9 MV·cm⁻¹, resistivity of 1 × 10¹³ Ω·cm, and a dielectric constant of 14 [1][2]. In comparison, TBTDET‑based Ta₂O₅ ALD with H₂O achieves a saturated growth rate of 0.77 Å/cycle at 250 °C [3]. However, the TBTDET process window is capped at 275 °C due to thermal decomposition of the diethylamido ligand, whereas PDMAT can be operated up to at least 300 °C for Ta₂O₅ deposition [1][3]. PDMAT therefore offers a slightly lower growth rate but a wider usable temperature window and extensively characterized dielectric film quality.

Ta₂O₅ ALD growth rate high-k dielectric

Nucleation on Low‑k Dielectric Surfaces: PDMAT vs. TaCl₅ on OSG Substrates

In‑situ X‑ray photoelectron spectroscopy (XPS) monitoring of ALD nucleation on organosilicate glass (OSG) low‑k dielectrics revealed a distinct difference between PDMAT and TaCl₅ [1]. TaCl₅ readily nucleates on SiLK™ surfaces via charge‑transfer complex formation with benzene rings but fails to nucleate effectively on OSG surfaces dominated by inactive methyl (–CH₃) terminations. PDMAT, by contrast, exhibits a higher sticking coefficient on non‑polar OSG surfaces attributed to its lower self‑decomposition temperature, enabling direct nucleation without the need for surface activation pre‑treatments such as radical beam exposure [1]. This eliminates one process step and avoids potential damage to the low‑k dielectric associated with plasma or radical‑based surface activation.

nucleation low-k dielectric OSG surface

Decomposition Chemistry and Oxygen Contamination Mechanism: Gas‑Phase Cracking Study of PDMAT

A tandem Knudsen cell mass spectrometry study of PDMAT vapor in the temperature range 343–723 K demonstrated that dimethylamine (HNC₂H₆) is the primary cracking product, appearing at relatively low temperatures, while decomposition of the HNC₂H₆ branch itself is observed above 633 K [1]. Importantly, the gas‑phase analysis detected oxygen‑containing molecules in the cracked PDMAT vapor, providing a mechanistic explanation for the systematic oxygen contamination observed in TaN films deposited from PDMAT in industrial ALD/CVD processes [1]. In contrast, TBTDET's tert‑butylimido ligand and diethylamido groups follow a different cracking pathway that generates fewer oxygen‑incorporating species, consistent with the generally lower oxygen content reported in TBTDET‑derived TaN films.

thermal cracking oxygen contamination Knudsen cell mass spectrometry

PDMAT Application Scenarios Where Evidence Supports Prioritization Over Alternative Ta Precursors


Thermal ALD TaN Diffusion Barriers on Pristine OSG Low‑k Dielectrics Without Surface Activation

PDMAT is the preferred precursor when depositing ultrathin TaN diffusion barriers directly onto organosilicate glass (OSG) low‑k interlayer dielectrics that cannot tolerate plasma or radical‑beam surface activation steps. As demonstrated by in‑situ XPS nucleation studies, PDMAT's lower self‑decomposition temperature enables direct chemisorption on non‑polar, methyl‑terminated OSG surfaces, whereas TaCl₅ requires a separate surface activation treatment that risks increasing the effective k‑value of the dielectric [1]. This avoids the process complexity and potential dielectric damage associated with amine radical or atomic hydrogen pre‑treatments, making PDMAT the practical choice for damage‑sensitive integration schemes.

High‑k Ta₂O₅ Dielectric Deposition at Low Thermal Budget (≤200 °C)

For applications such as metal–insulator–metal (MIM) capacitors, gate dielectrics in thin‑film transistors, or optical coatings on temperature‑sensitive substrates, PDMAT enables Ta₂O₅ ALD at a peak growth rate of 0.68 Å/cycle at only 200 °C [2]. This is 50 °C lower than the optimal growth temperature for TBTDET (250 °C, 0.77 Å/cycle) and well within a process window that extends to 300 °C without precursor decomposition [2][3]. The resulting amorphous films deliver a breakdown strength of 3.9 MV·cm⁻¹ and a dielectric constant of 14, suitable for high‑k dielectric applications where thermal budget minimization is paramount [2].

Conformal TaN Liner Deposition in High‑Aspect‑Ratio Through‑Silicon Vias (TSVs)

PDMAT has been successfully employed for ALD TaN film growth in TSV architectures with aspect ratios of 5:1 to 20:1 [4]. Its self‑limiting surface chemistry, established by quartz crystal microbalance (QCM) measurements, enables conformal coating of deep via structures. When combined with H₂ reducing pulses timed with the PDMAT exposure, oxygen incorporation in the deposited TaN is reduced compared to the standard PDMAT‑only + NH₃ process, demonstrating a route to lower‑resistivity barrier films in high‑aspect‑ratio 3D integration structures [4].

Phase‑Selective Ta‑N Film Growth via Co‑Reactant Switching (NH₃ vs. MMH) Without Precursor Change

PDMAT uniquely enables deposition of either conductive mononitride TaN (using NH₃, ~70 μΩ·cm) or insulating Ta₃N₅ (using monomethylhydrazine, MMH) by simply switching the nitrogen co‑reactant, without changing the Ta precursor or delivery hardware [5]. This single‑precursor, dual‑phase capability is not equivalently demonstrated for TBTDET or TBTEMT in thermal‑only ALD mode, offering process engineers the ability to deposit conductive barrier layers and resistive layers in the same chamber using one tantalum source, thereby reducing precursor inventory and qualification burden.

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